2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
The compound “2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” is a novel heterocyclic compound . It belongs to a series of compounds that have been synthesized for potential biological activities . These compounds are designed with a pyrimidine moiety, which is known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component synthesis using 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) at 80–85°C for 90–120 min . This method offers remarkable advantages of good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyridine ring fused with an oxazole ring, and a benzamide group attached to the molecule . The exact three-dimensional structure and the assignment of partial charges would require more detailed computational analysis .Scientific Research Applications
Enaminones as Building Blocks
Enaminones, closely related in structure to the compound of interest, have been used as key intermediates in the synthesis of various heterocyclic compounds. These derivatives exhibit significant antitumor and antimicrobial activities, highlighting their potential in developing new therapeutic agents (S. Riyadh, 2011).
Fluorescent Chemosensors
Compounds with structural similarities to "2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide" have been synthesized as fluorescent sensors for metal ions such as Zn(2+). These sensors exhibit excellent selectivity and sensitivity, making them useful in environmental monitoring and bioimaging applications (Pengxuan Li et al., 2014).
Dye Synthesis for Textile Applications
Derivatives of oxazolo[4,5-b]pyridine have been utilized in the synthesis of monoazo dyes for polyamide fabrics, demonstrating the chemical's applicability in textile industry for producing colored materials with specific properties (E. Barni et al., 1985).
Antimicrobial and Antifungal Agents
Fluorinated derivatives of similar compounds have shown significant antifungal and antibacterial activity, indicating their potential as bases for developing new antimicrobial agents (M. Carmellino et al., 1994).
Heterocyclic Synthesis via Metal-Free Strategies
Research on the synthesis of 1,2,4-triazolo[1,5-a]pyridines from benzimidamides through metal-free oxidative N-N bond formation showcases innovative approaches to constructing biologically important heterocycles, offering efficient methodologies for pharmaceutical research (Zisheng Zheng et al., 2014).
Protoporphyrinogen Oxidase Inhibitors
Pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, structurally related to the query compound, have been synthesized and identified as potent protoporphyrinogen oxidase inhibitors. These compounds exhibit promising herbicidal activities, highlighting their potential in agricultural applications (Da-Wei Wang et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to a range of downstream effects .
Pharmacokinetics
The presence of the fluorine atom in the molecule could potentially enhance its bioavailability, as fluorine atoms have been shown to improve the pharmacokinetic properties of many drugs .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules could potentially affect the compound’s ability to bind to its targets .
Properties
IUPAC Name |
2-fluoro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-6-2-1-4-8(10)12(18)16-11-9-5-3-7-15-13(9)19-17-11/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWQLADWOLKVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NOC3=C2C=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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